



Application Note: HPLC-UV Analysis of Pheniprazine

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Compound of Interest		
Compound Name:	Pheniprazine	
Cat. No.:	B1196415	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **pheniprazine** in pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

Pheniprazine is a monoamine oxidase inhibitor (MAOI) that was previously used as an antidepressant.[1][2] Accurate and reliable analytical methods are essential for the quality control and formulation development of pharmaceutical products containing pheniprazine. This application note describes a robust HPLC-UV method for the determination of pheniprazine. The method is based on established principles of reversed-phase chromatography and has been adapted from methodologies for structurally related compounds, providing a solid foundation for validation in a laboratory setting.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

Table 1: HPLC Instrumentation and Conditions



Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temp.	25°C
UV Detection	254 nm

Rationale for parameter selection is based on methods for similar compounds like fluphenazine and perphenazine which show good retention and resolution under these conditions.[3][4][5]

- Pheniprazine reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- Stock Standard Solution (100 μ g/mL): Accurately weigh 10 mg of **pheniprazine** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-20 μ g/mL.



- Tablet/Capsule Formulation:
 - Weigh and finely powder not fewer than 20 tablets/capsules.
 - Accurately weigh a portion of the powder equivalent to 10 mg of pheniprazine and transfer to a 100 mL volumetric flask.
 - Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
 - Dilute to volume with the mobile phase and mix well.
 - Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.
 - Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 μg/mL).

Method Validation (Proposed Parameters)

For regulatory purposes, the method should be validated according to ICH guidelines. The following table outlines the typical validation parameters and their acceptable limits.

Table 2: Method Validation Parameters



Parameter	Acceptance Criteria
Specificity	No interference from excipients at the retention time of pheniprazine.
Linearity	Correlation coefficient $(r^2) > 0.999$ over the concentration range.
Accuracy	98.0% - 102.0% recovery.
Precision (RSD)	Intraday RSD < 2.0%; Interday RSD < 2.0%.
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1.
Robustness	Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition).

These validation parameters are standard in the pharmaceutical industry for ensuring the reliability of analytical methods.[3][5]

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 3: Example Calibration Data

Peak Area (mAU*s)
50.2
124.8
251.5
503.1
755.4
1008.2



Table 4: Example System Suitability Results

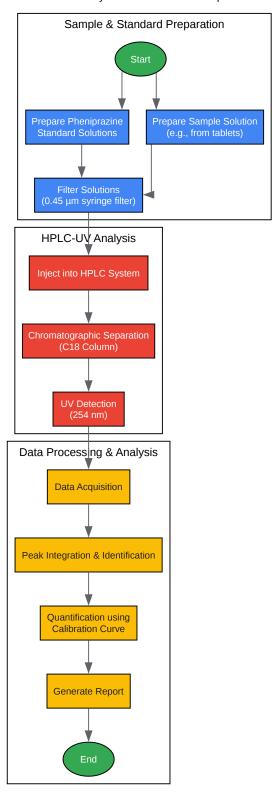
Parameter	Result	Acceptance Criteria
Tailing Factor	1.1	≤ 2.0
Theoretical Plates	> 2000	≥ 2000
%RSD of Peak Area (n=6)	0.8%	≤ 2.0%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC-UV analysis of **pheniprazine**.



HPLC-UV Analysis Workflow for Pheniprazine



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